1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one
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Overview
Description
1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C12H15BrO2 It is a brominated derivative of a hydroxyphenyl ethanone, characterized by the presence of a bromine atom, a tert-butyl group, and a hydroxy group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one typically involves the bromination of a precursor compound, followed by the introduction of the tert-butyl and hydroxy groups. One common method involves the reaction of 3-tert-butyl-5-bromophenol with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products Formed
Oxidation: Formation of 1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-al.
Reduction: Formation of 1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethanol.
Substitution: Formation of 1-(5-azido-3-tert-butyl-2-hydroxyphenyl)ethan-1-one or 1-(5-thio-3-tert-butyl-2-hydroxyphenyl)ethan-1-one.
Scientific Research Applications
1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. Additionally, the compound’s lipophilic tert-butyl group can enhance its membrane permeability, facilitating its cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-tert-butyl-5-methylbenzene: Similar in structure but lacks the hydroxy and ethanone groups.
5-bromo-3-tert-butyl-2-hydroxybenzaldehyde: Similar but contains an aldehyde group instead of an ethanone group.
2-bromo-1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethan-1-one: Similar but with additional tert-butyl groups.
Uniqueness
1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom, hydroxy group, and tert-butyl group in a single molecule allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-7(14)9-5-8(13)6-10(11(9)15)12(2,3)4/h5-6,15H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWLWQGIFADZMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Br)C(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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